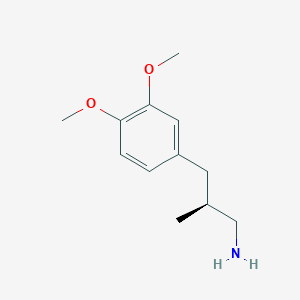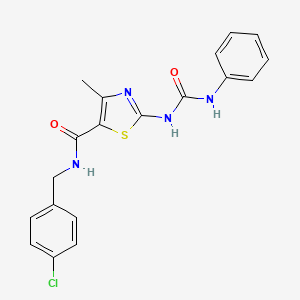
N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in gene expression and epigenetic regulation.
Scientific Research Applications
Anticancer Activity
A significant area of research on thiazole derivatives, including compounds structurally related to N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, is their potential as anticancer agents. Studies have synthesized novel thiazole and thiadiazole derivatives, evaluating them for anticancer activity against various cancer cell lines. For instance, a novel series of pharmacophores containing thiazole moiety were synthesized using convenient methods and evaluated as potent anticancer agents against Hepatocellular carcinoma cell line (HepG-2) with promising results observed for certain compounds (Gomha et al., 2017). Another study synthesized and evaluated 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines, identifying compounds with significant activity (Cai et al., 2016).
Synthesis and Chemical Reactivity
Research on thiazole derivatives extends to their synthesis and reactivity, providing insights into the development of new pharmaceuticals and materials. Efficient synthetic routes have been explored for various thiazole derivatives, demonstrating their versatile chemical reactivity and potential for creating compounds with significant biological activities. For example, Kumar et al. (2013) reported an efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, showcasing the chemoselective thionation-cyclization of highly functionalized enamides (Kumar et al., 2013).
Biological Screening
Further investigations into thiazole derivatives involve their biological screening against various microbial and cancer cell lines. These studies aim to identify new therapeutic candidates with improved efficacy and selectivity. Synthesis and biological screening of thiazole-5-carboxamide derivatives have been conducted, revealing their diverse chemical activity and potential for antimicrobial and anticancer applications (Mhaske et al., 2011).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-7-9-14(20)10-8-13)27-19(22-12)24-18(26)23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLBTQIVPULHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2758678.png)
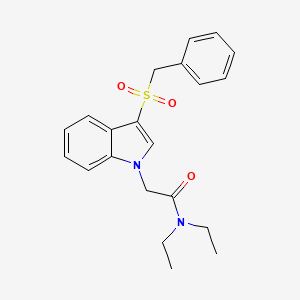
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2758683.png)
![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758685.png)
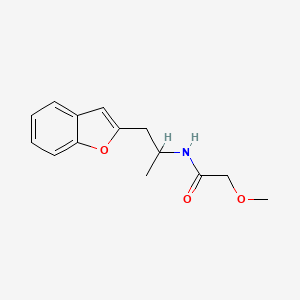
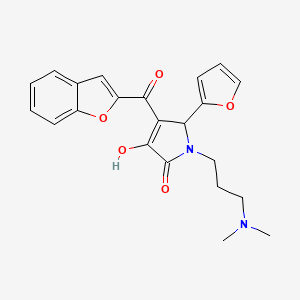
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2758689.png)
![2-Ethyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2758690.png)
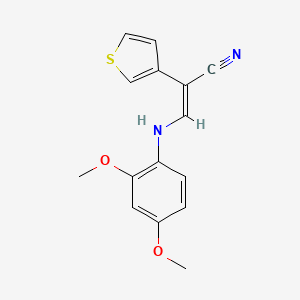
![6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2758695.png)
![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2758696.png)
![9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2758697.png)

